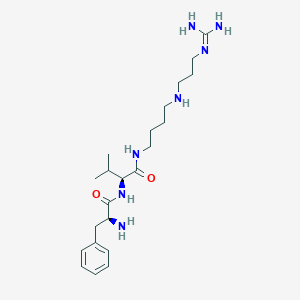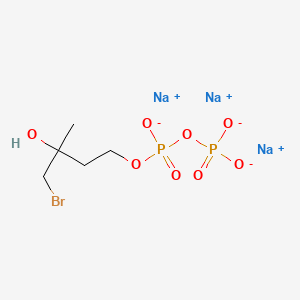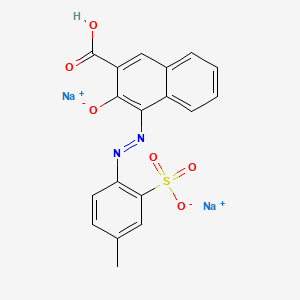
帕纳替尼盐酸盐
描述
Ponatinib is a kinase inhibitor that blocks the action of an abnormal protein that signals cancer cells to multiply, helping to stop the spread of cancer cells . It is particularly effective against the T315I mutation for the treatment of chronic myeloid leukemia .
Synthesis Analysis
A unique ionic cocrystal of Ponatinib hydrochloride was synthesized from both Ponatinib monohydrochloride and freebase Ponatinib as reagents . The former yielded powder samples, and the latter yielded either powders or large crystals, depending on the experimental conditions .Molecular Structure Analysis
The molecular structure of Ponatinib hydrochloride was determined by single-crystal X-ray diffraction and further characterized by solid-state NMR . The crystal structure contains both Ponatinib monocations and dications, along with three chloride ions and three water molecules .Physical And Chemical Properties Analysis
Ponatinib hydrochloride is a multicomponent crystal that features an unusual stoichiometry, with an asymmetric unit containing both monocations and dications of the Ponatinib molecule, three water molecules, and three chloride ions . Its molecular weight is 569.03 .科学研究应用
Crystallography and Spectroscopy
Ponatinib hydrochloride has been used in the study of unique ionic cocrystals. These cocrystals were characterized using single-crystal X-ray diffraction (SCXRD) and solid-state NMR (SSNMR) spectroscopy . This research has potential applications in the study of complex active pharmaceutical ingredient (API) solid forms for which SCXRD data are unavailable .
Treatment of Chronic Myeloid Leukemia (CML)
Ponatinib hydrochloride is approved for the treatment of patients with CML who have resistance or intolerance to prior tyrosine kinase inhibitors . It has shown favorable safety and efficacy profiles in real-world clinical practice .
Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
This compound is also used in the treatment of patients with relapsed or refractory Ph+ ALL . The estimated 1-year overall survival rate was 68.6% for patients with Ph+ ALL treated with Ponatinib hydrochloride .
Post-Marketing Surveillance
Post-marketing surveillance studies have been conducted to monitor the safety and efficacy of Ponatinib hydrochloride in clinical practice . These studies focus on arterial occlusive events, which are of special interest due to the potential risks associated with this drug .
Research on Arterial Occlusive Events
Ponatinib hydrochloride has been associated with arterial occlusive events in some patients . Research is ongoing to understand the risks and to identify the patients who are most likely to experience these events .
Synthesis of Novel Solid Forms
Research has been conducted to synthesize novel solid forms of Ponatinib hydrochloride . These studies have potential applications in the development of new pharmaceutical formulations .
作用机制
Target of Action
Ponatinib hydrochloride is a multi-target kinase inhibitor . Its primary cellular target is the Bcr-Abl tyrosine kinase protein , which is constitutively active and promotes the progression of Chronic Myeloid Leukemia (CML) . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome .
安全和危害
未来方向
The FDA has granted accelerated approval to Ponatinib with chemotherapy for adult patients with newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia . There is ongoing research into the drug–drug interactions of Ponatinib with strong, moderate, or weak CYP3A4 inhibitors/inducers .
属性
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNNZPNKQIADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClF3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149655 | |
| Record name | Ponatinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ponatinib hydrochloride | |
CAS RN |
1114544-31-8 | |
| Record name | Ponatinib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1114544318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponatinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-y1)-methyl)-3-(trifluoromethyl)phenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONATINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R6PU3D8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes the crystal structure of ponatinib hydrochloride unique?
A1: Ponatinib hydrochloride forms an unusual ionic cocrystal with an asymmetric unit containing both monocations and dications of the ponatinib molecule, three water molecules, and three chloride ions []. This unique structure features a charged imidazopyridazine moiety that forms a hydrogen bond between the ponatinib monocations and dications. Interestingly, one chloride ion does not participate in hydrogen bonding with any organic moiety and instead adopts a “square” arrangement with three water molecules [].
Q2: How can solid-state NMR (SSNMR) spectroscopy be used to study complex API forms like ponatinib hydrochloride?
A2: SSNMR, particularly at high and ultra-high magnetic fields (up to 35.2 T in this study), can provide valuable structural information for complex API crystal forms, even in the absence of diffraction data []. In the case of ponatinib hydrochloride, ¹³C CP/MAS spectra confirmed the presence of two crystallographically distinct ponatinib molecules. Additionally, ¹H and 2D ¹H–¹H DQ–SQ spectra identified and assigned the unusually deshielded imidazopyridazine proton. Furthermore, ¹D ³⁵Cl spectra obtained at multiple fields confirmed the presence of three distinct chloride ions, with density functional theory calculations correlating the SSNMR spectra with H⋯Cl⁻ hydrogen bonding arrangements [].
Q3: How has the cost of ponatinib hydrochloride evolved for the United States Medicare population?
A3: Data from the 2013 and 2015 Medicare Part D claims databases reveal a dramatic increase in the cost of ponatinib hydrochloride, marketed under the brand name Iclusig []. The per-patient cost of Iclusig increased by 2.5 times between 2013 and 2015. This rise in cost contributed to the overall doubling of Medicare spending on oral cancer drugs during this period, highlighting the growing financial burden of these medications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)


![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)